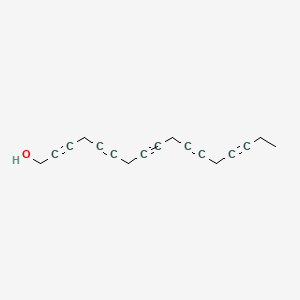

2,5,8,11,14-Heptadecapentayn-1-ol

Beschreibung

2,5,8,11,14-Heptadecapentayn-1-ol is a polyacetylene alcohol characterized by a 17-carbon backbone with five triple bonds (yne groups) at positions 2, 5, 8, 11, and 14, and a terminal hydroxyl group. This structural complexity confers unique physicochemical properties, including high reactivity due to conjugated triple bonds and polarity from the hydroxyl group.

Eigenschaften

IUPAC Name |

heptadeca-2,5,8,11,14-pentayn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2,5,8,11,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZAWIXSFOCVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCC#CCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14-Heptadecapentayn-1-ol typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2,5,8,11,14-Heptadecapentayn-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5,8,11,14-Heptadecapentayn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group (aldehyde or ketone) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in an inert atmosphere.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of ethers, amines, or thioethers.

Wissenschaftliche Forschungsanwendungen

2,5,8,11,14-Heptadecapentayn-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2,5,8,11,14-Heptadecapentayn-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple triple bonds and the hydroxyl group allows for diverse interactions with molecular targets, contributing to its potential biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of long-chain alcohols with alternating functional groups. Key structural analogues include:

Key Differences

Reactivity :

- The pentayn structure in 2,5,8,11,14-Heptadecapentayn-1-ol enables conjugation, making it more reactive toward electrophilic additions or polymerization compared to ether-linked alcohols like 3,6,9,12-Tetraoxatetracosan-1-ol, which exhibit stability due to ether bonds .

- In contrast, simpler alcohols like pentan-1-ol lack conjugated systems, limiting their utility in advanced synthesis .

Applications :

- Polyacetylenes (e.g., Heptadecapentayn-1-ol) are explored in optoelectronics and catalysis, whereas polyether alcohols (e.g., 3,6,9,12-Tetraoxaicosan-1-ol) are used in drug delivery or surfactants due to their hydrophilicity .

Stability :

- Heptadecapentayn-1-ol’s acetylenic bonds necessitate stabilization under inert atmospheres, unlike ether-based analogues, which are stabilized with additives like BHT or MEHQ .

Research Findings

- Synthetic Challenges : Heptadecapentayn-1-ol’s synthesis involves multi-step alkyne coupling, contrasting with ether-linked alcohols, which are often synthesized via Williamson etherification .

Commercial and Research Status

- Cost : High synthesis complexity likely elevates its cost compared to polyether alcohols (e.g., ¥28–14,300 for analogues in ) .

Biologische Aktivität

2,5,8,11,14-Heptadecapentayn-1-ol is a long-chain unsaturated alcohol that is structurally related to arachidonic acid. This compound has garnered interest due to its potential biological activities, particularly in the context of inflammation and cellular signaling. This article aims to explore the biological activity of 2,5,8,11,14-Heptadecapentayn-1-ol through a review of relevant literature and case studies.

Chemical Structure and Properties

2,5,8,11,14-Heptadecapentayn-1-ol has the molecular formula C17H30O and features multiple double bonds in its carbon chain. The presence of these double bonds contributes to its reactivity and biological functions.

1. Anti-inflammatory Effects

Research indicates that compounds similar to 2,5,8,11,14-Heptadecapentayn-1-ol may play a role in modulating inflammatory responses. Arachidonic acid derivatives are known to influence the production of eicosanoids, which are critical mediators in inflammation. Studies have shown that long-chain unsaturated fatty acids can inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Arachidonic Acid | Pro-inflammatory | Precursor for eicosanoid synthesis |

| 2,5,8,11,14-Heptadecapentayn-1-ol | Potential anti-inflammatory | Modulation of cytokine production |

| 5-((5Z,8Z,11Z,14Z)-heptadeca-5,8,11,14-tetraen-1-yl)resorcinol | Antioxidant | Scavenging free radicals |

2. Cellular Signaling

The compound may also influence cellular signaling pathways. Long-chain alcohols can affect cell membrane fluidity and the function of membrane proteins. This modulation may impact various signaling cascades involved in cell growth and differentiation.

Case Study 1: Inhibition of Cytokine Production

In a study examining the effects of long-chain unsaturated alcohols on immune cells, it was found that treatment with 2,5,8,11,14-Heptadecapentayn-1-ol resulted in a significant decrease in the production of TNF-alpha and IL-6 in macrophages. This suggests a potential role for this compound in regulating inflammatory responses.

Case Study 2: Impact on Cancer Cell Lines

Another investigation assessed the effects of 2,5,8,11,14-Heptadecapentayn-1-ol on various cancer cell lines. Results indicated that this compound induced apoptosis in specific cancer cells while sparing normal cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.